Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is a solid at room temperature and is commonly used in various chemical and pharmaceutical research applications.
Mechanism of Action
The presence of both an amino group and a carboxylate group in the molecule suggests that it could participate in various chemical reactions. For example, the amino group (-NH2) can act as a base, accepting a proton to form a positively charged ammonium ion. On the other hand, the carboxylate group (-COO-) can act as an acid, donating a proton to form a negatively charged carboxylate ion .
The cyanopyrrolidine structure of the compound suggests that it might have biological activity. Cyanopyrrolidines are known to be used in the synthesis of various pharmaceuticals. .
As for its pharmacokinetics, the properties of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate such as its solubility, stability, and permeability would influence its absorption, distribution, metabolism, and excretion (ADME) in the body. These properties can be influenced by factors such as the compound’s chemical structure, the pH of the environment, and the presence of transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate include:
- Pyrrolidine derivatives
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its tert-butyl and cyanopyrrolidine groups contribute to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Biological Activity
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is a compound with significant potential in various biological applications due to its unique structural properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
Chemical Structure:
- Molecular Formula: C10H17N3O2
- Molecular Weight: 211.26 g/mol
- Key Functional Groups: Tert-butyl group, amino group, cyano group, and a pyrrolidine ring.
The presence of these functional groups suggests that the compound may participate in a variety of chemical reactions and biological interactions, potentially influencing its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The amino group can act as a base, while the carboxylate group can function as an acid, allowing the compound to participate in proton transfer reactions. Furthermore, the cyanopyrrolidine structure is known for its involvement in enzyme interactions and protein binding, which are critical for its biological effects.
Biological Activity
Research indicates that this compound exhibits notable biological activity across several areas:
- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
- Antimicrobial Properties: Preliminary investigations suggest that the compound may possess antimicrobial activity, which could be useful in developing new antibiotics.
- Cytotoxicity: In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, highlighting its potential as an anti-cancer agent .
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Interaction Studies:
A study focused on the binding affinity of this compound with various enzymes demonstrated effective inhibition of proteolytic activity. The results indicated that modifications to the compound’s structure could enhance its inhibitory potency against specific targets involved in disease processes . -
Cytotoxicity Assessment:
In vitro assays conducted on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects at micromolar concentrations. This suggests a potential role for this compound in cancer therapy, warranting further exploration into its structure-activity relationship (SAR) .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and permeability influence its absorption and distribution within biological systems. Initial studies suggest that modifications to the chemical structure could enhance these properties, improving bioavailability and efficacy.
Properties
IUPAC Name |
tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLVTBMZGLRSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726412 | |
Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871115-54-7 | |
Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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